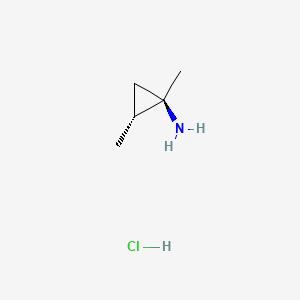

(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride

Beschreibung

(1R,2R)-1,2-Dimethylcyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a strained three-membered ring with two methyl groups at the 1 and 2 positions and an amine group at the 1 position, stabilized as a hydrochloride salt. The (1R,2R) stereochemistry confers rigidity and specific spatial orientation, making it valuable in pharmaceutical synthesis and asymmetric catalysis. Cyclopropane derivatives are prized for their unique reactivity due to ring strain (~27 kcal/mol), which enhances their ability to engage in ring-opening reactions or act as bioisosteres in drug design.

Eigenschaften

Molekularformel |

C5H12ClN |

|---|---|

Molekulargewicht |

121.61 g/mol |

IUPAC-Name |

(1R,2R)-1,2-dimethylcyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H11N.ClH/c1-4-3-5(4,2)6;/h4H,3,6H2,1-2H3;1H/t4-,5-;/m1./s1 |

InChI-Schlüssel |

HVUARDGLRTWCRW-TYSVMGFPSA-N |

Isomerische SMILES |

C[C@@H]1C[C@@]1(C)N.Cl |

Kanonische SMILES |

CC1CC1(C)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the coupling reaction of cyclohexanedimethanol with aromatic sulfonyl chloride in the presence of an acid-binding agent . This method is advantageous due to its high yield and ease of operation, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding cyclopropane derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted cyclopropane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways . The compound’s chiral nature allows it to selectively bind to target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares structural analogs, emphasizing substituent effects, molecular properties, and applications:

Key Observations:

- Substituent Effects : Methyl groups (target compound) are electron-donating, increasing amine basicity compared to the electron-withdrawing trifluoromethyl group in . This difference may influence solubility and receptor-binding affinity in drug candidates.

- Ring Strain : Cyclopropane derivatives exhibit higher reactivity than cyclopentane analogs (e.g., ) due to ring strain, enabling unique reaction pathways in synthesis.

- Safety : Phenyl-substituted compounds (e.g., ) pose greater irritation risks compared to alkyl-substituted analogs, likely due to increased lipophilicity and persistence .

Physical and Chemical Properties

- Solubility : Hydrochloride salts (target compound, ) are generally water-soluble, facilitating purification and formulation. The trifluoromethyl derivative may exhibit lower aqueous solubility due to fluorine’s hydrophobicity.

- Stability : Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. The methyl groups in the target compound may stabilize the ring compared to phenyl substituents in , which could enhance steric protection.

Biologische Aktivität

(1R,2R)-1,2-Dimethylcyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered attention in biological research due to its unique structural properties and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring with two methyl groups and an amine functional group. Its molecular formula is , and it exhibits a molecular weight of approximately 133.62 g/mol. The stereochemistry of the compound is crucial for its biological interactions, as different enantiomers may exhibit varying activities.

The mechanism of action for (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride primarily involves its interaction with specific biological targets such as receptors and enzymes. It is hypothesized that the compound may act as a modulator, influencing various biochemical pathways through receptor binding or enzyme inhibition.

Potential Targets:

- Nicotinic Acetylcholine Receptors : Research indicates that similar compounds may interact with nicotinic receptors, which are implicated in cognitive functions and neurodegenerative diseases .

- Monoamine Transporters : The compound may also affect neurotransmitter uptake, potentially influencing mood and behavior.

Biological Activity

Studies have shown that (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride exhibits various biological activities:

- Neuropharmacological Effects : Investigations suggest potential applications in treating mood disorders and cognitive impairments due to its interaction with neurotransmitter systems.

- Antinociceptive Properties : Some studies report that the compound may exhibit pain-relieving effects, making it a candidate for analgesic development .

Case Studies

-

Study on Cognitive Enhancement :

- A study evaluated the effects of (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride on memory performance in animal models. Results indicated improved memory retention and cognitive function compared to control groups.

- Analgesic Activity :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.